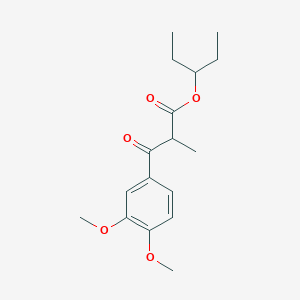
Pentylenetetrazole-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentylenetetrazole-d6, also known as 6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepine-d6, is a deuterated form of pentylenetetrazole. This compound is primarily used in scientific research, particularly in the study of epilepsy and seizure mechanisms. Pentylenetetrazole itself is known for its ability to induce seizures, making it a valuable tool in neurological research .
准备方法
The synthesis of Pentylenetetrazole-d6 involves the incorporation of deuterium atoms into the pentylenetetrazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions and industrial production methods for this compound are not widely documented, but they generally follow the principles of deuterium exchange reactions .
化学反应分析
Pentylenetetrazole-d6, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: Pentylenetetrazole can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: Pentylenetetrazole can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
科学研究应用
Pentylenetetrazole-d6 is extensively used in scientific research due to its ability to induce seizures. Some of its key applications include:
Neurological Research: It is used to study the mechanisms of epilepsy and to screen potential antiepileptic drugs.
Behavioral Studies: Researchers use it to investigate the effects of seizures on behavior and cognition.
Pharmacological Testing: this compound is employed in the evaluation of new drugs for their anticonvulsant properties.
Metabolomic Studies: The deuterated form allows for detailed metabolomic analysis using techniques like NMR spectroscopy
作用机制
The exact mechanism of action of Pentylenetetrazole-d6 is not fully understood, but it is believed to involve multiple pathways. Pentylenetetrazole is known to act as a GABA_A receptor antagonist, which leads to the inhibition of inhibitory neurotransmission and the induction of seizures. This action is thought to involve the modulation of ion channels, including calcium and sodium channels, resulting in neuronal depolarization and increased excitability .
相似化合物的比较
Pentylenetetrazole-d6 can be compared with other convulsant compounds such as:
Bicuculline: Another GABA_A receptor antagonist used in seizure research.
Picrotoxin: A non-competitive antagonist of the GABA_A receptor.
Strychnine: An antagonist of the glycine receptor, also used to induce seizures in research. This compound is unique due to its deuterated nature, which makes it particularly useful in metabolomic studies and NMR spectroscopy
属性
分子式 |
C6H10N4 |
|---|---|
分子量 |
144.21 g/mol |
IUPAC 名称 |
6,6,7,7,8,8-hexadeuterio-5,9-dihydrotetrazolo[1,5-a]azepine |
InChI |
InChI=1S/C6H10N4/c1-2-4-6-7-8-9-10(6)5-3-1/h1-5H2/i1D2,2D2,3D2 |
InChI 键 |
CWRVKFFCRWGWCS-NMFSSPJFSA-N |
手性 SMILES |
[2H]C1(CC2=NN=NN2CC(C1([2H])[2H])([2H])[2H])[2H] |
规范 SMILES |
C1CCC2=NN=NN2CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



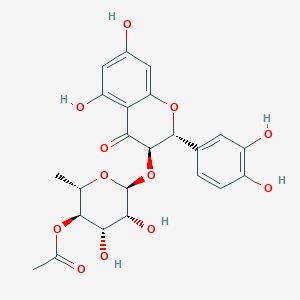

![5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13439009.png)
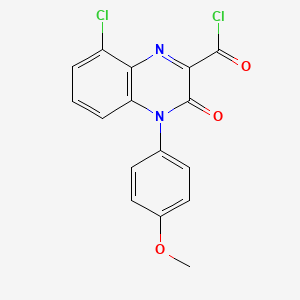
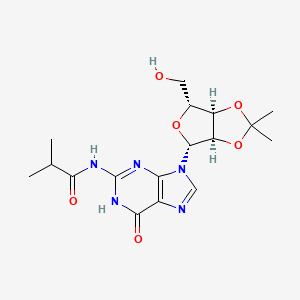
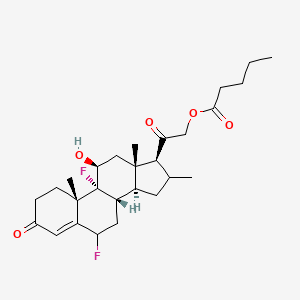


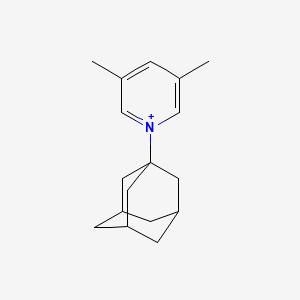

![4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13439048.png)

